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Compound of Interest

Compound Name: (2-Ethylpyridin-3-yl)boronic acid

Cat. No.: B578006

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethylpyridin-3-yl)boronic acid is a heterocyclic organic compound of interest in medicinal
chemistry and organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling
reactions for the formation of carbon-carbon bonds. The boronic acid functional group also
presents opportunities for designing targeted therapeutics and chemical sensors. Accurate
structural elucidation and purity assessment are paramount for its application in these fields,
necessitating a thorough spectroscopic analysis.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for (2-Ethylpyridin-3-yl)boronic acid, including Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS). While specific experimental data for this compound is not
readily available in public databases, this document outlines the predicted spectral
characteristics based on its structure and offers detailed experimental protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited public availability of experimental spectra for (2-Ethylpyridin-3-yl)boronic
acid, the following tables summarize the expected quantitative data based on its chemical
structure and known spectral data for analogous compounds.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b578006?utm_src=pdf-interest
https://www.benchchem.com/product/b578006?utm_src=pdf-body
https://www.benchchem.com/product/b578006?utm_src=pdf-body
https://www.benchchem.com/product/b578006?utm_src=pdf-body
https://www.benchchem.com/product/b578006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 1: Predicted *H NMR Data
Chemical Shift
(3) ppm

Multiplicity Integration Assignment Notes

Expected to be
the most
downfield
o pyridine proton
~8.5-8.7 d 1H H6 (Pyridine) o
due to proximity
to nitrogen and

the boronic acid

group.

Influenced by the
~7.8-8.0 d 1H H4 (Pyridine) ethyl and boronic

acid groups.

Coupling to both

~7.2-74 dd 1H H5 (Pyridine)
H4 and H6.

Chemical shift
and broadness
are highly
dependent on
s (br) 2H B(OH)2 concentration,

solvent, and

~4.0-6.0
(broad)

water content.
May exchange
with D20.

Quartet due to
~2.8-3.0 q 2H -CHz2-CHs coupling with the

methyl protons.

Triplet due to

coupling with the
~12-14 t 3H -CH2-CHs

methylene

protons.
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Table 2: Predicted **C NMR Data

Chemical Shift (6) ppm

Assignment

Notes

Carbon bearing the ethyl

~160 - 165 C2 (Pyridine)
group.
o Carbon adjacent to the
~145 - 150 C6 (Pyridine) )
nitrogen.
~138 - 142 C4 (Pyridine)
~122 - 126 C5 (Pyridine)

Not observed or broad

C3 (Pyridine)

The carbon attached to the
boron atom often shows a very
broad signal or is not observed
due to quadrupolar relaxation

of boron.

~25-30

-CH2-CHs

~13-16

-CH2-CHs

Table 3: Predicted IR Data
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Wavenumber ] )
Intensity Assignment Notes
(cm™)
Characteristic of the
boronic acid -OH
~3600 - 3200 Strong, Broad O-H stretch _
groups, often involved
in hydrogen bonding.
) ) Pyridine ring C-H
~3100 - 3000 Medium Aromatic C-H stretch o
vibrations.
) ] ] Ethyl group C-H
~2980 - 2850 Medium Aliphatic C-H stretch T
vibrations.
) Pyridine ring
~1600 - 1550 Medium C=N, C=C stretch o
vibrations.
A characteristic and
~1400 - 1300 Strong B-O stretch strong absorption for
boronic acids.
Vibration of the bond
) between the boron
~1200 - 1100 Medium B-C stretch o
atom and the pyridine
ring.
Out-of-plane bending
~1000 - 950 Medium O-H bend of the boronic acid -

OH groups.

Table 4: Predicted Mass Spectrometry Data
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m/z Value lon Type Notes

Predicted exact mass for

C7H11BNO2*. High-resolution
151.08 [M+H]* mass spectrometry (HRMS)

would be used to confirm the

elemental composition.

Loss of one water molecule
133.07 (M-H20-+H]* from the protonated molecule
. - 2 +
is a common fragmentation

pathway for boronic acids.

Loss of a second water
115.06 [M-2H20+H]* molecule to form the boroxine

precursor ion.

Fragmentation involving the
122.07 [M-C2Hs+H]* or [M-C2Ha]* eth)_ll group. efther through
radical loss or ethylene

elimination.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of (2-Ethylpyridin-3-yl)boronic acid
are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e Sample Preparation:

o Due to the propensity of boronic acids to form oligomeric anhydrides (boroxines), which
can lead to complex or uninterpretable spectra, sample preparation is critical.

o For 'H and 3C NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
deuterated solvent.
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o Recommended solvents to minimize oligomerization include methanol-ds or dimethyl
sulfoxide-ds. Deuterated chloroform (CDCIs) can also be used, but may show broader
peaks if any water is present.

o The addition of a small amount of D20 can sometimes sharpen the aromatic signals by
facilitating the exchange of the B(OH)z protons and breaking up oligomers.

o Data Acquisition:

o H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
A standard spectral width of -2 to 12 ppm is appropriate.

o 13C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance
of 13C and potential quadrupolar broadening of the boron-attached carbon, a longer
acquisition time with a higher number of scans is typically required.

o 1B NMR: If available, 1B NMR can be a useful tool to directly observe the boron
environment. A chemical shift range of approximately -20 to 60 ppm is suitable.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
e Sample Preparation:

o Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly
on the ATR crystal. This is often the simplest and quickest method.

o KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr,
~100 mg) and press into a transparent pellet.

o Data Acquisition:
o Record the spectrum typically over a range of 4000 to 400 cm~1.

o Perform a background scan of the empty sample holder (ATR crystal or KBr pellet) before
acquiring the sample spectrum.
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Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer, preferably with high-resolution capabilities (e.g., Q-
TOF, Orbitrap), coupled to a suitable ionization source.

e Sample Preparation:

o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to

a concentration of approximately 1 mg/mL.

o Further dilute the sample to the low pg/mL or ng/mL range depending on the sensitivity of

the instrument.
o Data Acquisition:

o lonization Method: Electrospray ionization (ESI) is a common and effective method for
boronic acids, typically in positive ion mode ([M+H]*). Atmospheric pressure chemical
ionization (APCI) can also be used.

o Analysis Mode: Acquire a full scan mass spectrum to identify the molecular ion. For
structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ion
to observe characteristic fragmentation patterns.

Visualizations
Logical Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Sample Preparation

(2-Ethylpyridin-3-yl)boronic acid

Synthesized or Acquired

Analysis

SK

NMR Spectroscopy
(lH, 13C, 1lB)

nalysis

v

ectroscopic Techniques

Analysis

-

Chemical Shifts,
Coupling Constants,
Integration

Correlation

IR Spectroscopy —>

Mass Spectrometry
(e.g., ESI-MS)

Data Interpretation

Absorption Bands

(Wavenumbers)

Correlation

Structural Elucidation

(2-Ethylpyridin-3-yl)boronic acid

Proposed Structure of

Structural Confirmation
and Purity Assessment

Molecular lon Peak,
Fragmentation Pattern

Correlation

© 2025 BenchChem. All rights reserved. 8/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Information Pathway for Structural Confirmation

Proton Environment
1H & 13C NMR

Carbon Skeleton

Functional Groups

Connectivity
Information

Functional Group

confirmation Confirmed Structure

IR Spectroscopy
-OH, B-0O, C=N

Molecular Weight

Mass Spectrometry

Elemental Composition (HRMS)

Molecular Formula
Confirmation

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Characterization of (2-Ethylpyridin-3-
ylboronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578006#spectroscopic-data-for-2-ethylpyridin-3-yl-

boronic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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